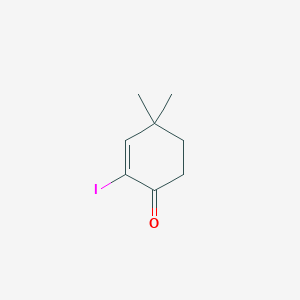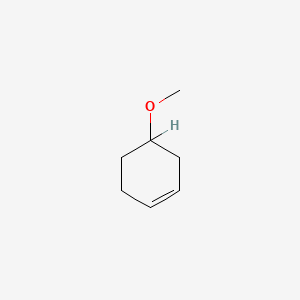
3-cyclohexen-1-yl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexen-1-yl methyl ether: is an organic compound with the molecular formula C7H12O . It is characterized by a cyclohexene ring bonded to a methoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexen-1-yl methyl ether typically involves the reaction of cyclohexene with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with methanol to form the ether.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes, where cyclohexene and methanol are continuously fed into a reactor containing an acid catalyst. This method ensures a steady production rate and high yield of the desired product.
化学反応の分析
Types of Reactions
3-Cyclohexen-1-yl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexenone derivatives.
Reduction: Reduction reactions can convert the ether into cyclohexanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the reaction.
Major Products Formed
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the substituent introduced.
科学的研究の応用
3-Cyclohexen-1-yl methyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-cyclohexen-1-yl methyl ether involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways.
類似化合物との比較
Similar Compounds
Cyclohexenone: Similar in structure but lacks the methoxy group.
Cyclohexanol: The reduced form of cyclohexene with a hydroxyl group instead of a methoxy group.
Methyl cyclohexyl ether: Similar ether compound but with a fully saturated cyclohexane ring.
Uniqueness
3-Cyclohexen-1-yl methyl ether is unique due to the presence of both a cyclohexene ring and a methoxy group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
15766-93-5 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC名 |
4-methoxycyclohexene |
InChI |
InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 |
InChIキー |
WKERHKCHQLXWPY-UHFFFAOYSA-N |
SMILES |
COC1CCC=CC1 |
正規SMILES |
COC1CCC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


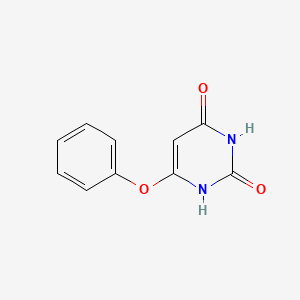
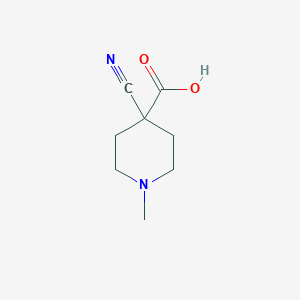
![3-[(Tert-butyldimethylsilyl)oxy]piperidine](/img/structure/B3187485.png)
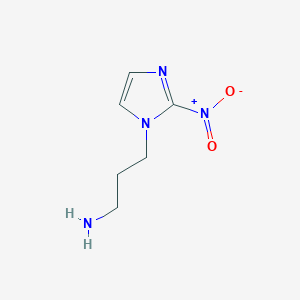
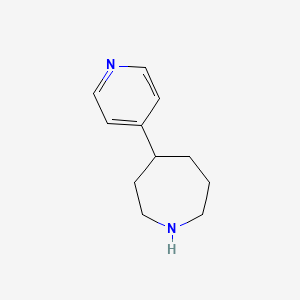
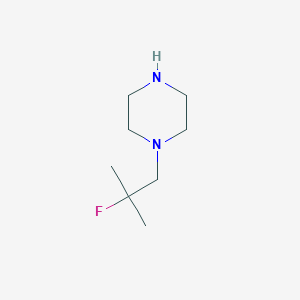
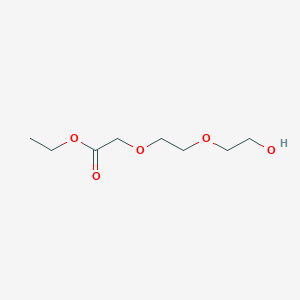
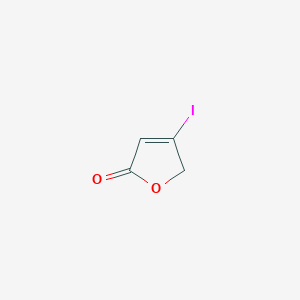
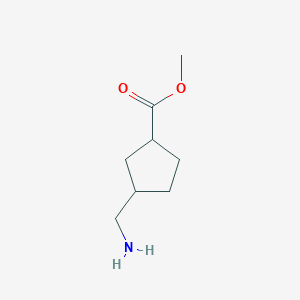
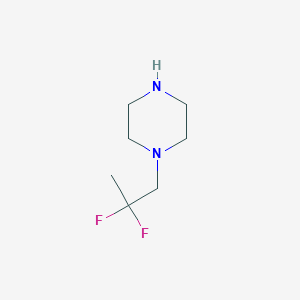
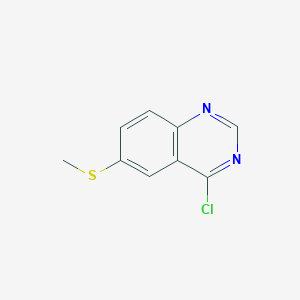
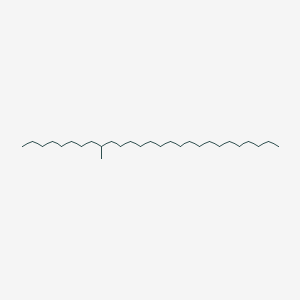
![4-hydroxy-2,3,6-trimethoxy-5H-benzo[7]annulen-5-one](/img/structure/B3187551.png)
